molecular formula C2H3N4NaO2S2 B611961 2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt CAS No. 72296-05-0

2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt

Cat. No. B611961
CAS RN: 72296-05-0
M. Wt: 202.18
InChI Key: QSGOFQPIEHAARI-UHFFFAOYSA-N
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Description

Zolamide sodium may be used to prevent and reduce the symptoms of altitude sickness. This drug is also used with other medications to treat open-angle glaucoma due to its efficacy as a diuretic. It decreases the amount of fluid that can build up in the eye. It is also used to decrease a buildup of body fluids (edema) caused by congestive heart failure or certain medications. It has also been used with other medications to treat certain types of seizures (petit mal and unlocalized seizures).

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt and its derivatives have been studied for their carbonic anhydrase inhibitory properties. Research has shown that certain salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural analog of acetazolamide, exhibit carbonic anhydrase inhibitory activity. These salts also demonstrated anticonvulsant and diuretic activities with little neurotoxicity (Díaz et al., 2016).

Antiviral and Antiglaucoma Effects

Compounds derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown promise in antiviral and antiglaucoma research. A study focusing on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives found that some of these compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, derivatives synthesized from this compound have shown efficacy in lowering intraocular pressure, a key factor in glaucoma treatment (Barboiu et al., 2000).

Antibacterial Activity

Some derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have demonstrated antibacterial activity. A study explored the synthesis of bis-heterocyclic derivatives of this compound, which displayed moderate to good activity against certain gram-positive bacteria (Al-jubouri & Qasir, 2017).

Anti-inflammatory and Analgesic Properties

2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown significant anti-inflammatory and analgesic activity. Research indicates that these compounds could be potential alternatives to existing anti-inflammatory agents, offering fewer gastrointestinal side effects (Sainy et al., 2009).

Anticancer Potential

A study focusing on the design of novel anticancer sulfonamide-based 2,5-disubstituted-1,3,4-thiadiazole derivatives identified potential carbonic anhydrase inhibitors. One particular compound demonstrated promising anticancer activity against the MCF-7 cell line, indicating potential applications in cancer treatment (Abas et al., 2021).

properties

CAS RN

72296-05-0

Product Name

2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt

Molecular Formula

C2H3N4NaO2S2

Molecular Weight

202.18

IUPAC Name

1,3,4-Thiadiazole-2-sulfonamide, 5-amino-, monosodium salt

InChI

1S/C2H3N4O2S2.Na/c3-1-5-6-2(9-1)10(4,7)8;/h(H3-,3,4,5,7,8);/q-1;+1

InChI Key

QSGOFQPIEHAARI-UHFFFAOYSA-N

SMILES

c1(nnc(s1)S(=O)(=O)[NH-])N.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amino thiadiazole sulfonamide, CL 5343 sodium salt, Tio-urasin sodium, Zolamide sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt
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2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt
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2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt
Reactant of Route 5
2-Amino-1,3,4-thiadiazole-5-sulfonamide sodium salt

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